4-N-ethyl-2,1,3-benzoxadiazole-4,7-diamine
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Overview
Description
4-N-ethyl-2,1,3-benzoxadiazole-4,7-diamine is a chemical compound with the molecular formula C₈H₁₀N₄O. It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. This compound is primarily used in research settings and has various applications in chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-ethyl-2,1,3-benzoxadiazole-4,7-diamine typically involves the reaction of benzoxadiazole derivatives with ethylamine under controlled conditions. One common method includes the use of N-ethylation of 2,1,3-benzoxadiazole-4,7-diamine using ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-N-ethyl-2,1,3-benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed.
Major Products
The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-N-ethyl-2,1,3-benzoxadiazole-4,7-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 4-N-ethyl-2,1,3-benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, it can induce apoptosis and cell cycle arrest via the activation of pathways involving c-Jun N-terminal kinase (JNK) and p38, which are crucial for cellular stress responses . These pathways lead to the activation of downstream targets such as c-Jun, ATF2, and p53, ultimately resulting in programmed cell death .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzoxadiazole: The parent compound, which lacks the ethyl and diamine substitutions.
4,7-Dibromo-2,1,3-benzoxadiazole: A brominated derivative used in the synthesis of OLED materials.
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: A compound with similar structural features, known for its biological activities.
Uniqueness
4-N-ethyl-2,1,3-benzoxadiazole-4,7-diamine is unique due to its specific substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N4O |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-N-ethyl-2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C8H10N4O/c1-2-10-6-4-3-5(9)7-8(6)12-13-11-7/h3-4,10H,2,9H2,1H3 |
InChI Key |
PLUKJQZMNKZZGM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C2=NON=C12)N |
Origin of Product |
United States |
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